Clinical Efficacy: VT3989 Achieves 32% ORR and 86% DCR in Phase 1/2 Mesothelioma Versus 16.6% ORR for IAG933
YAP/TAZ inhibitor-3 (VT3989) is the only TEAD autopalmitoylation inhibitor with published phase 1/2 clinical efficacy data. In 22 patients with refractory mesothelioma treated at clinically optimized doses (50–100 mg, 2-weeks-on/2-weeks-off oral schedule) with UACR-guided dose modification, VT3989 achieved an objective response rate (ORR) of 32% (7 partial responses) and a disease control rate (DCR) of 86% (12 additional stable disease), with a median progression-free survival of 10 months [1]. In contrast, the direct YAP–TEAD PPI inhibitor IAG933 (Novartis) reported an ORR of only 16.6% (5 partial responses in 30 mesothelioma patients) at its 300/400 mg continuous once-daily dosing in a comparable phase 1 trial [2]. K-975, YAP/TAZ inhibitor-1, and YAP/TAZ inhibitor-2 have no reported clinical efficacy data. This near-doubling of response rate under optimized dosing establishes VT3989 as the clinical benchmark in this target class.
| Evidence Dimension | Objective response rate (ORR) in refractory mesothelioma patients |
|---|---|
| Target Compound Data | ORR 32% (7/22), DCR 86% (19/22), mPFS 10 months |
| Comparator Or Baseline | IAG933: ORR 16.6% (5/30); K-975: no clinical data; YAP/TAZ inhibitor-1: no clinical data; YAP/TAZ inhibitor-2: no clinical data |
| Quantified Difference | VT3989 ORR is 1.93-fold higher than IAG933 (32% vs. 16.6%); DCR advantage of 86% for VT3989 (no DCR reported for IAG933 in available data) |
| Conditions | Phase 1/2 trial in refractory mesothelioma; VT3989 at 50–100 mg intermittent oral dosing; IAG933 at 300/400 mg continuous once-daily dosing (ESMO 2025, cross-trial comparison) |
Why This Matters
For procurement decisions supporting translational or preclinical programs aiming toward clinical development, VT3989's established clinical efficacy benchmark provides confidence in target engagement and pathway druggability that compounds without clinical data cannot offer.
- [1] Yap TA, et al. YAP/TEAD inhibitor VT3989 in solid tumors: a phase 1/2 trial. Nat Med. 2025 Dec;31(12):4281-4290. PMID: 41111090. View Source
- [2] Data from two novel TEAD inhibitors provide the first evidence for the efficacy and safety of targeted treatments in mesothelioma. ESMO Daily Reporter. 29 October 2025. View Source
